

Prepared for: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol)

Cat. No.: B3030633

[Get Quote](#)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 934557-66-1, chemically known as 6,6'-(9H-Fluorene-9-ylidene)bis[2-naphthalenol], and often referred to as 9,9-Bis(6-hydroxy-2-naphthyl)fluorene (BNF). This document delves into its fundamental physicochemical properties, outlines detailed methodologies for its synthesis and characterization, and explores its current and potential applications, with a particular focus on its relevance to materials science and the burgeoning field of drug development. Drawing upon the known biological activities of structurally related fluorene derivatives, this guide aims to equip researchers with the critical information necessary to explore the full potential of this intriguing molecule.

Introduction and Chemical Identity

6,6'-(9H-Fluorene-9-ylidene)bis[2-naphthalenol] is a complex organic molecule characterized by a central fluorene moiety to which two 6-hydroxy-2-naphthyl groups are attached at the 9-position.^{[1][2]} This unique structure imparts a combination of rigidity, planarity, and functional handles (hydroxyl groups) that are key to its diverse applications. The molecule's significant fluorescence is a notable characteristic, making it a person of interest for applications in optoelectronics.^{[1][2]}

Chemical Structure and Nomenclature

- Systematic Name: 6,6'-(9H-Fluoren-9-ylidene)bis[2-naphthalenol]
- Common Name: 9,9-Bis(6-hydroxy-2-naphthyl)fluorene (BNF)[1]
- CAS Number: 934557-66-1[1]
- Synonyms: 6,6'-(9H-fluorene-9,9-diyl)dinaphthalen-2-ol, 6,6'-(9-Fluorenylidene)-di(2-naphthol), 9,9-Bis(6-hydroxynaphthalen-2-yl)fluorene[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of 6,6'-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] is presented in Table 1.

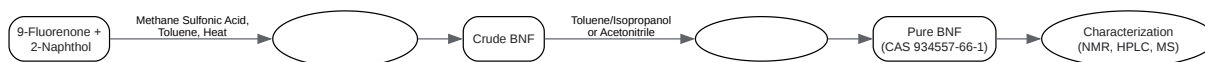
Property	Value	References
Molecular Formula	C ₃₃ H ₂₂ O ₂	[1]
Molecular Weight	450.53 g/mol	[4]
Appearance	White to off-white or yellow to orange crystalline powder	[1]
Melting Point	220-222 °C (may vary with crystalline form)	[1][5]
Boiling Point (Predicted)	674.9 ± 50.0 °C	[3]
Density (Predicted)	1.324 g/cm ³	[3]
Solubility	Good solubility in common organic solvents such as chloroform, ethanol, and dichloromethane.	[1]

Synthesis and Purification

The synthesis of 6,6'-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] is typically achieved through an acid-catalyzed electrophilic substitution reaction between 9-fluorenone and 2-naphthol.[1] The

following protocol is a representative procedure based on established methods for analogous bis-phenol compounds.

Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of 9,9-Bis(6-hydroxy-2-naphthyl)fluorene.

Experimental Protocol: Synthesis

Materials:

- 9-Fluorenone
- 2-Naphthol
- Methane Sulfonic Acid (MSA) or another suitable acid catalyst
- Toluene
- Methanol
- Deionized Water

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9-fluorenone (1.0 eq) and 2-naphthol (2.2 eq).
- Add toluene to the flask to create a slurry.
- Slowly add methane sulfonic acid (0.1 eq) to the mixture while stirring.

- Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Add methanol to the reaction mixture to precipitate the crude product.
- Filter the precipitate and wash thoroughly with deionized water and then with cold methanol to remove unreacted starting materials and the acid catalyst.
- Dry the crude product under vacuum.

Experimental Protocol: Purification

Purification of the crude 9,9-Bis(6-hydroxy-2-naphthyl)fluorene is critical to achieve the desired purity for most applications. Recrystallization is a common and effective method.

Procedure:

- Dissolve the crude product in a minimal amount of a suitable hot solvent system, such as a mixture of toluene and isopropanol or acetonitrile.
- Hot filter the solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize the yield of the crystals.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified 9,9-Bis(6-hydroxy-2-naphthyl)fluorene in a vacuum oven.

Analytical Characterization

The identity and purity of the synthesized 6,6'-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for confirming the chemical structure. While specific spectral data for this exact isomer is not readily available in the searched literature, a representative ^1H NMR spectrum of a fluorene derivative would show characteristic signals for the aromatic protons of the fluorene and naphthyl rings, as well as a signal for the hydroxyl protons.^[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is generally suitable for analyzing fluorene derivatives.^[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight of 450.53 g/mol .

Applications

Materials Science

The rigid and fluorescent nature of 6,6'-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] makes it a valuable component in materials science.

- Organic Light-Emitting Diodes (OLEDs): Its strong fluorescence makes it a candidate for use as an emitter or host material in the emissive layer of OLEDs.^[1]
- High-Performance Polymers: The two hydroxyl groups allow it to act as a monomer in polycondensation reactions to produce polyesters, polycarbonates, and other polymers with high thermal stability and desirable optical properties.
- Fluorescent Probes: Its fluorescent properties also suggest potential applications as a fluorescent probe in various sensing and imaging applications.^{[1][2]}

Potential in Drug Development and Biological Research

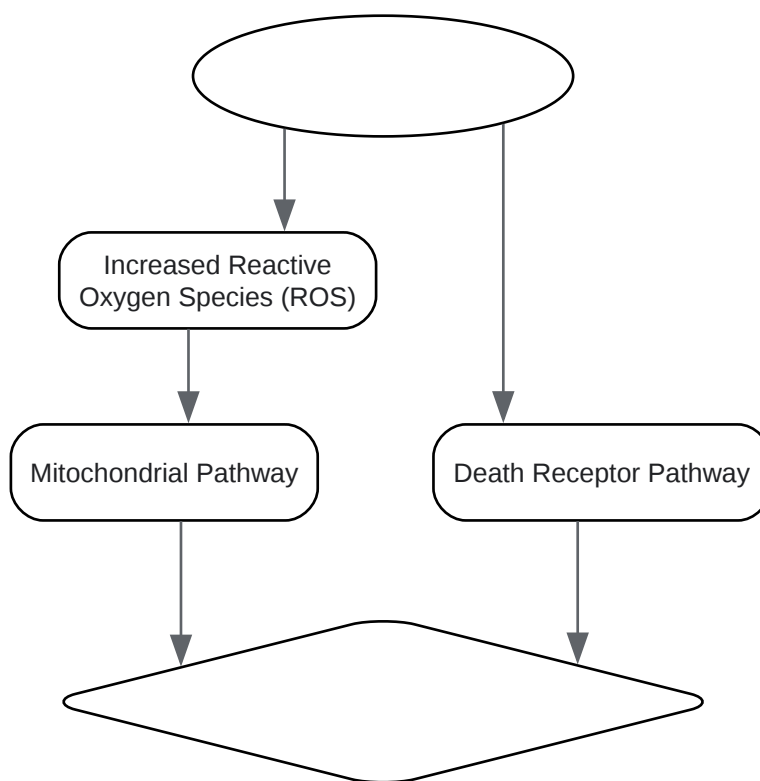
While direct biological studies on CAS 934557-66-1 are limited in the available literature, the broader class of fluorene derivatives has demonstrated a wide range of pharmacological activities, suggesting that this compound could be a valuable scaffold for drug discovery.[8][9]

4.2.1. Antimicrobial and Antifungal Activity

Structurally similar fluorene derivatives have shown significant antimicrobial and antifungal properties.[10] Notably, a recent study highlighted that 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), a close structural analog, exhibits potent antifungal and antibiofilm activity against fluconazole-resistant *Candida albicans*. [11] BHPF was found to inhibit planktonic cell growth and virulence factors such as hyphal formation.[11] This suggests that 6,6'-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] warrants investigation as a potential antifungal agent.

4.2.2. Anticancer Activity

Numerous fluorene derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[12][13] The proposed mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK.[8][12] The planar aromatic structure of these compounds allows for intercalation with DNA, potentially contributing to their anticancer effects.



[Click to download full resolution via product page](#)

Caption: A simplified diagram illustrating a potential mechanism of anticancer activity for fluorene derivatives.

4.2.3. Anti-inflammatory and Neuroprotective Properties

Certain fluorene derivatives have also been investigated for their anti-inflammatory and neuroprotective potential.[9] These activities are of significant interest for the development of therapeutics for a range of complex diseases. Naphthalene derivatives, a component of the target molecule, have also been studied for their anti-inflammatory activities.[14]

Safety and Handling

6,6'-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] is classified as a hazardous substance.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]
- Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves,

and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

6,6'-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] (CAS 934557-66-1) is a versatile molecule with established applications in materials science and significant, yet largely unexplored, potential in the realm of drug development. Its straightforward synthesis and the promising biological activities exhibited by structurally related fluorene derivatives make it an attractive candidate for further investigation. This technical guide provides a solid foundation for researchers to understand the core properties of this compound and to design future studies aimed at unlocking its full therapeutic and technological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. CAS 934557-66-1: 6,6'-(9H-Fluoren-9-ylidene)bis[2-naphthal... [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. 6,6'-(9H-Fluoren-9-ylidene)bis(2-naphthalenol) | C33H22O2 | CID 59283803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. JP2012207008A - Crystalline polymorph of 6,6-(9-fluorenylidene)-di(2-naphthol) and method for producing the same - Google Patents [patents.google.com]
- 6. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crocididal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) | 934557-66-1 [chemicalbook.com]

- 10. sphinxsai.com [sphinxsai.com]
- 11. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant *Candida albicans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. daneshyari.com [daneshyari.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Prepared for: Researchers, Scientists, and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030633#cas-number-934557-66-1-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com